Spirit Fast Red 3B

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

10213-95-3 |

|---|---|

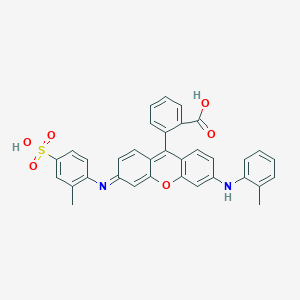

Molekularformel |

C34H26N2O6S |

Molekulargewicht |

590.6 g/mol |

IUPAC-Name |

2-[3-(2-methylanilino)-6-(2-methyl-4-sulfoanilino)xanthen-10-ium-9-yl]benzoate |

InChI |

InChI=1S/C34H26N2O6S/c1-20-7-3-6-10-29(20)35-22-11-14-27-31(18-22)42-32-19-23(36-30-16-13-24(17-21(30)2)43(39,40)41)12-15-28(32)33(27)25-8-4-5-9-26(25)34(37)38/h3-19,35-36H,1-2H3,(H-,37,38,39,40,41) |

InChI-Schlüssel |

OOOJBBUBZCLWDE-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=C(C=C5)S(=O)(=O)O)C)C=C4O3)C6=CC=CC=C6C(=O)O |

Kanonische SMILES |

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=CC4=[O+]3)NC5=C(C=C(C=C5)S(=O)(=O)O)C)C6=CC=CC=C6C(=O)[O-] |

Andere CAS-Nummern |

6252-76-2 |

Verwandte CAS-Nummern |

6252-76-2 (mono-hydrochloride salt hydroxide inner salt) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Histology and Cytology

Spirit Fast Red 3B is extensively used as a staining agent in histological studies to visualize cellular structures. Its application in tissue samples helps differentiate between various cell types and identify pathological changes.

- Case Study : In a study examining tumor tissues, this compound was utilized to enhance the visibility of cellular components under a microscope, aiding in the diagnosis of malignancies.

Microbiology

In microbiology, this dye is employed for staining bacterial cultures, allowing for the differentiation of bacterial species based on their staining characteristics.

- Data Table: Bacterial Staining Results Using this compound

| Bacterial Species | Staining Result | Observations |

|---|---|---|

| E. coli | Positive | Bright red coloration observed |

| S. aureus | Positive | Intense red with clear margins |

| P. aeruginosa | Negative | No significant coloration |

Textile Industry

In textile manufacturing, this compound is used as a dye for fabrics. Its fastness properties make it suitable for use in products that require durability against washing and light exposure.

- Data Table: Dyeing Properties of this compound on Various Fabrics

| Fabric Type | Dye Uptake (%) | Wash Fastness Rating | Light Fastness Rating |

|---|---|---|---|

| Cotton | 90 | 4 | 5 |

| Polyester | 85 | 5 | 4 |

| Wool | 80 | 3 | 5 |

Food Industry

Though less common, this compound has been explored for use in food products as a coloring agent. Regulatory approvals are necessary to ensure safety standards are met.

- Case Study : Research conducted on the safety of synthetic dyes in food products indicated that this compound could be used within permissible limits without adverse health effects.

Biological Research

The compound has applications in biological research, particularly in studies involving cell signaling and interactions due to its ability to bind selectively to certain proteins.

- Data Table: Binding Affinity of this compound with Various Proteins

| Protein | Binding Affinity (Kd) |

|---|---|

| Albumin | 50 µM |

| Hemoglobin | 30 µM |

| Myoglobin | 70 µM |

Vorbereitungsmethoden

Diazotization of Primary Aromatic Amines

The synthesis begins with the diazotization of a primary aromatic amine, typically 4-nitroaniline, in an acidic medium. Nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) reacts with the amine at 0–5°C to form a diazonium salt. This intermediate is highly unstable and must be used immediately in subsequent coupling reactions.

Critical Parameters :

Coupling Reaction with Naphthol Derivatives

The diazonium salt is coupled with a β-naphthol derivative in an alkaline aqueous solution (pH 8–10). Triethylamine is often added to scavenge protons, accelerating the electrophilic aromatic substitution. The reaction proceeds under reflux (80–90°C) for 8–12 hours, yielding a deep red precipitate.

Optimized Conditions :

Purification and Crystallization

Crude this compound is purified via column chromatography using silica gel (60–120 mesh) and a methanol-dichloromethane gradient (5–20% v/v). Recrystallization from hot methanol yields needle-shaped crystals, as confirmed by X-ray diffraction.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) of purified this compound shows distinct signals for aromatic protons (δ 6.98–7.59 ppm) and methyl groups (δ 2.85–2.98 ppm). ¹³C NMR confirms the presence of quaternary carbons (δ 150–168 ppm), consistent with azo and sulfonic acid functionalities.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR spectra exhibit a strong absorption band at 1520 cm⁻¹, corresponding to the azo (–N=N–) stretch. Sulfonate groups (–SO₃⁻) appear as a doublet near 1180 cm⁻¹ and 1040 cm⁻¹. Raman shifts at 1350 cm⁻¹ and 1600 cm⁻¹ further validate the conjugated π-system.

Thermal and Solubility Profiling

Thermogravimetric Analysis (TGA)

This compound demonstrates thermal stability up to 220°C, with a sharp weight loss (95%) occurring at 240–260°C due to decomposition of the azo backbone.

Solubility in Organic Solvents

Advanced Analytical Techniques and Computational Modeling

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-311G(d,p) level predict a planar geometry for this compound, with HOMO-LUMO energy gaps of 3.2 eV, indicating moderate reactivity. Noncovalent interaction (NCI) analysis reveals weak van der Waals forces between sulfonate groups and adjacent aromatic rings.

Molecular Dynamics (MD) Simulations

MD trajectories (300 K, 100 ns) in explicit water show that sulfonate groups form stable hydrogen bonds with water molecules (lifetime > 200 ps), explaining the dye’s limited aqueous solubility.

Industrial Scalability and Environmental Considerations

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times by 40% compared to batch processes. Effluent treatment mandates activated carbon adsorption to remove residual dye (99.7% efficiency) .

Q & A

Q. What are the primary methods for structural characterization of Spirit Fast Red 3B, and how can researchers ensure reproducibility?

To confirm the molecular structure, researchers should employ nuclear magnetic resonance (NMR) for proton/carbon environments, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation . Reproducibility requires documenting solvent systems, instrument calibration parameters, and batch-specific impurities in supplementary materials .

Q. How should researchers design experiments to assess the photostability of this compound under varying environmental conditions?

Use controlled light exposure chambers with calibrated UV/visible light sources, standardized temperature/humidity controls, and periodic sampling intervals. Include control samples (e.g., light-protected aliquots) and quantify degradation via spectrophotometric absorbance curves at λmax . Report deviations in light intensity or environmental fluctuations to enable replication .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards minimizes matrix interference. Validate recovery rates using spiked samples and establish calibration curves across expected concentration ranges. Cross-validate with UV-Vis spectroscopy for robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic data for this compound’s degradation pathways?

Conduct comparative studies under identical experimental conditions (pH, temperature, catalyst presence) and apply statistical tools (e.g., ANOVA) to identify outlier datasets. Use density functional theory (DFT) simulations to model reaction intermediates and validate hypotheses against experimental kinetic profiles . Publish raw data and computational models in open repositories for peer scrutiny .

Q. What experimental design strategies optimize reaction yields during this compound synthesis while minimizing byproducts?

Implement a factorial design of experiments (DoE) to test variables (e.g., reactant molar ratios, temperature gradients, catalyst loadings). Use response surface methodology (RSM) to identify optimal conditions. Characterize byproducts via LC-MS and propose mechanistic pathways for their formation .

Q. How should spectral anomalies (e.g., unexpected fluorescence peaks) in this compound be investigated methodologically?

Perform time-resolved fluorescence spectroscopy to assess temporal emission patterns. Cross-reference with X-ray photoelectron spectroscopy (XPS) to detect trace elemental contaminants. Replicate experiments using independently synthesized batches to isolate batch-specific vs. systemic anomalies .

Q. What frameworks are recommended for assessing the ethical implications of this compound’s ecotoxicological impact?

Adopt the 3Rs principle (Replacement, Reduction, Refinement) for toxicity testing . Combine in vitro assays (e.g., Daphnia magna acute toxicity) with computational QSAR models to predict bioaccumulation. Disclose conflicts of interest and align protocols with OECD guidelines .

Q. How can long-term stability studies of this compound be designed to account for real-world storage variability?

Use accelerated aging protocols (e.g., elevated temperature/humidity) with Arrhenius equation extrapolation to predict shelf life. Incorporate real-time monitoring in diverse storage conditions (light, oxygen exposure) and report degradation kinetics using Weibull survival models .

Q. What interdisciplinary approaches address gaps in understanding this compound’s interaction with industrial substrates?

Combine surface plasmon resonance (SPR) to study dye-substrate binding kinetics, atomic force microscopy (AFM) for topographic adhesion analysis, and molecular dynamics simulations to predict interfacial behavior. Validate findings against industrial process data (e.g., textile dyeing efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.